(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate
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Overview
Description
2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a benzoate group at the 3-position of the tetrahydropyran ring, and it exists in the (3R)-configuration.
Preparation Methods
The synthesis of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- can be achieved through various synthetic routes. . This method is versatile and allows for the construction of the tetrahydropyran ring system. Industrial production methods may involve the use of catalytic hydrogenation and esterification reactions to introduce the benzoate group.
Chemical Reactions Analysis
2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydropyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- can be compared with other similar compounds, such as:
2H-Pyran, tetrahydro-3-methyl-: This compound has a similar tetrahydropyran ring but lacks the benzoate group.
2H-Pyran-2-methanol, tetrahydro-: This compound has a hydroxymethyl group at the 2-position instead of the 3-position.
Tetrahydro-2H-pyran-3-ylmethanol: This compound has a methanol group at the 3-position but does not have the benzoate group. The uniqueness of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- lies in its specific configuration and the presence of the benzoate group, which can influence its reactivity and applications.
Properties
IUPAC Name |
oxan-3-ylmethyl benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZOXDGFQZGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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